2,6-ditert-butyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol
Overview
Description
2,6-ditert-butyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol is a fluorescent dye belonging to the Hoechst series, known for its ability to bind to the minor grooves of DNA, particularly in regions rich in adenine and thymine (A/T) base pairs . This compound is widely used as a nuclear marker dye in various scientific research applications due to its high affinity and specificity towards DNA .
Scientific Research Applications
2,6-ditert-butyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol has a wide range of applications in scientific research:
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-ditert-butyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol involves the preparation of bisbenzimide derivatives. The general synthetic route includes the condensation of appropriate aromatic amines with aldehydes or ketones, followed by cyclization reactions to form the bisbenzimide structure . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and purification systems, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve consistent quality .
Chemical Reactions Analysis
Types of Reactions
2,6-ditert-butyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol primarily undergoes binding reactions with DNA. It binds to the minor grooves of the DNA double strand, enhancing fluorescence intensity in A/T-rich regions . The compound does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
The binding of this compound to DNA is facilitated by the presence of high ionic strength conditions, such as those provided by buffers containing sodium chloride (NaCl) . The fluorescence intensity of the dye increases with the pH of the solution .
Major Products Formed
The major product formed from the interaction of this compound with DNA is a fluorescent complex that can be detected using fluorescence microscopy or flow cytometry .
Comparison with Similar Compounds
2,6-ditert-butyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol is part of the Hoechst series of dyes, which includes other compounds such as Hoechst 33258, Hoechst 33342, and Hoechst 34580 . These compounds share similar structures and binding properties but differ in their fluorescence characteristics and cell permeability . This compound is unique in its high specificity for A/T-rich DNA sequences and its ability to penetrate cell membranes, making it a valuable tool for live cell imaging .
List of Similar Compounds
- Hoechst 33258
- Hoechst 33342
- Hoechst 34580
- Bisbenzoxazole analogs
Properties
IUPAC Name |
2,6-ditert-butyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N6O/c1-32(2,3)23-16-21(17-24(29(23)40)33(4,5)6)31-35-25-10-8-20(18-27(25)36-31)30-34-26-11-9-22(19-28(26)37-30)39-14-12-38(7)13-15-39/h8-11,16-19,40H,12-15H2,1-7H3,(H,34,37)(H,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRWWFIBSFWADZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856158 | |
Record name | 2,6-Di-tert-butyl-4-[6-(4-methylpiperazin-1-yl)[1',3'-dihydro-1H,2'H-[2,5'-bibenzimidazole]]-2'-ylidene]cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129244-66-2 | |
Record name | 2,6-Di-tert-butyl-4-[6-(4-methylpiperazin-1-yl)[1',3'-dihydro-1H,2'H-[2,5'-bibenzimidazole]]-2'-ylidene]cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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